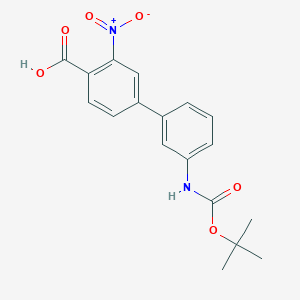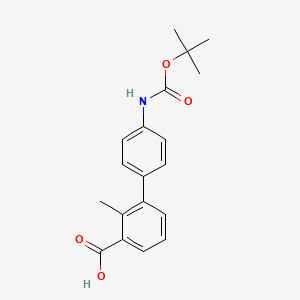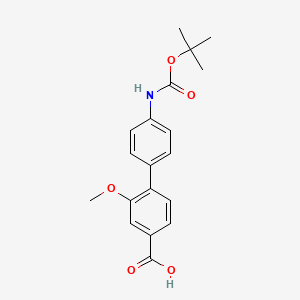
2-(4-BOC-Aminophenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BOC-Aminophenyl)-6-methylbenzoic acid (2-4-BOC-APMBA) is a synthetic aromatic compound that has been widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 315.37 g/mol and a melting point of 155-156 °C. 2-4-BOC-APMBA has been used in various studies due to its unique properties and potential applications.
科学的研究の応用
2-4-BOC-APMBA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme alkaline phosphatase, as a reactant in the synthesis of aminophenylboronic acids, and as a reactant in the synthesis of various other compounds. It has also been used as a substrate for the enzyme lipase, as a reactant in the synthesis of peptides, and as a reactant in the synthesis of various other compounds.
作用機序
2-4-BOC-APMBA is a substrate for the enzyme alkaline phosphatase. The enzyme catalyzes the hydrolysis of the 2-4-BOC-APMBA to form 2-amino-6-methylbenzoic acid and 4-bromo-2-chloroacetate. The 4-bromo-2-chloroacetate is then further hydrolyzed to form 2-amino-6-methylbenzoic acid and chloride ion.
Biochemical and Physiological Effects
2-4-BOC-APMBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme lipase, an enzyme involved in the breakdown of dietary fats. It has also been shown to inhibit the enzyme ACE, an enzyme involved in the regulation of blood pressure. Additionally, it has been shown to inhibit the enzyme alkaline phosphatase, an enzyme involved in the breakdown of phospholipids.
実験室実験の利点と制限
2-4-BOC-APMBA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is stable and can be stored for long periods of time. One limitation is that it is a relatively expensive compound, which may limit its use in certain experiments. Additionally, it has a relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 2-4-BOC-APMBA in scientific research. One potential direction is the use of 2-4-BOC-APMBA in the synthesis of various other compounds. Additionally, it could be used as a substrate for various enzymes, such as lipase, ACE, and alkaline phosphatase. It could also be used in the synthesis of peptides and aminophenylboronic acids. Finally, it could be used in the development of new drugs and other therapeutic agents.
合成法
2-4-BOC-APMBA is synthesized by a two-step process. The first step involves the reaction of 4-bromo-2-chloroacetanilide with 4-bromobenzoyl chloride in an aqueous medium. This reaction produces 2-(4-bromo-2-chloroacetamido)-6-methylbenzoic acid. The second step involves the reaction of the intermediate with 4-bromo-2-chloroacetanilide in the presence of sodium hydroxide. This reaction produces 2-4-BOC-APMBA.
特性
IUPAC Name |
2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-6-5-7-15(16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCOFIPGRXEZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)











